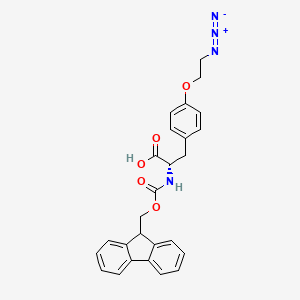
Fmoc-L-Tyr(2-azidoethyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Tyr(2-azidoethyl)-OH: is a modified amino acid derivative used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-tyrosine, with an additional 2-azidoethyl group on the tyrosine side chain. This modification allows for selective reactions, making it valuable in various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Tyr(2-azidoethyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using the Fmoc group. This is usually achieved by reacting L-tyrosine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Azido Group: The hydroxyl group on the tyrosine side chain is first converted to a leaving group, such as a tosylate, using tosyl chloride. This intermediate is then reacted with sodium azide to introduce the azido group.
Industrial Production Methods
Industrial production methods for This compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques.
化学反応の分析
Types of Reactions
Fmoc-L-Tyr(2-azidoethyl)-OH: can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in click reactions with alkynes to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used.
Substitution Reactions: Sodium azide and other nucleophiles.
Deprotection: Piperidine in DMF (dimethylformamide).
Major Products
Triazoles: Formed from click reactions.
Substituted Tyrosine Derivatives: Formed from substitution reactions.
Deprotected Amino Acids: Formed from Fmoc deprotection.
科学的研究の応用
Fmoc-L-Tyr(2-azidoethyl)-OH: has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides with specific modifications.
Bioconjugation: The azido group allows for the attachment of various biomolecules.
Drug Development: Used in the design of peptide-based drugs.
Material Science: Incorporated into polymers and other materials for specific properties.
作用機序
The mechanism of action for Fmoc-L-Tyr(2-azidoethyl)-OH depends on its application:
Peptide Synthesis: Acts as a protected amino acid that can be selectively deprotected and coupled.
Click Chemistry: The azido group reacts with alkynes to form stable triazole linkages.
類似化合物との比較
Fmoc-L-Tyr(2-azidoethyl)-OH: can be compared with other Fmoc-protected amino acids and azido-modified amino acids:
Fmoc-L-Tyr-OH: Lacks the azido group, making it less versatile for click chemistry.
Fmoc-L-Lys(2-azidoethyl)-OH: Similar structure but with the azido group on the lysine side chain.
Conclusion
This compound: is a versatile compound with significant applications in peptide synthesis, bioconjugation, and material science. Its unique structure allows for selective reactions, making it a valuable tool in various scientific fields.
特性
IUPAC Name |
(2S)-3-[4-(2-azidoethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c27-30-28-13-14-34-18-11-9-17(10-12-18)15-24(25(31)32)29-26(33)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,29,33)(H,31,32)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXYEZJGYOWMNJ-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
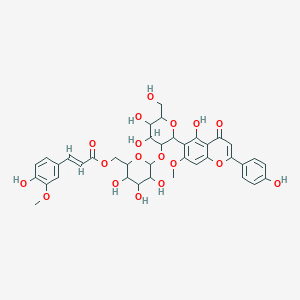
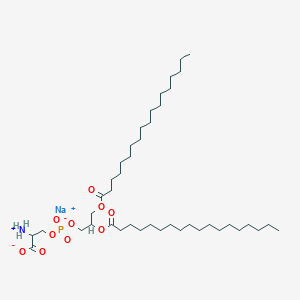
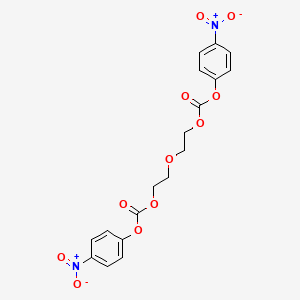
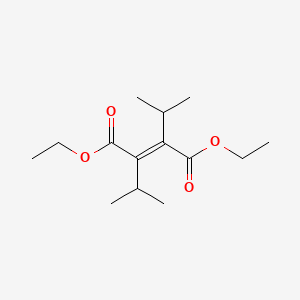
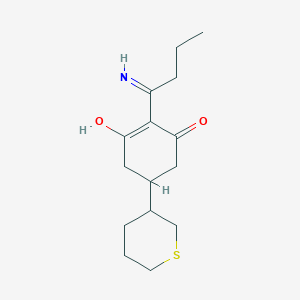
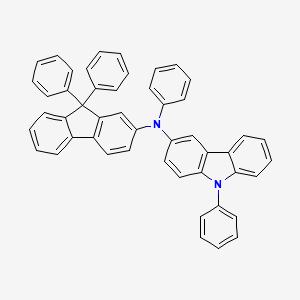
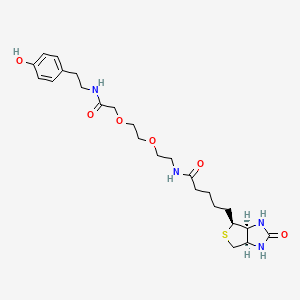
![2-[2-[2-(Prop-2-ynoxycarbonylamino)ethoxy]ethoxy]acetic acid](/img/structure/B8238732.png)
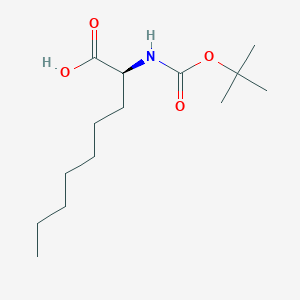
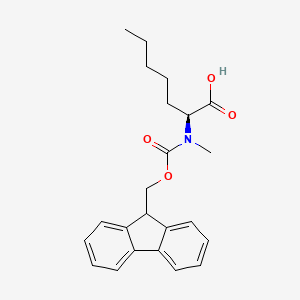
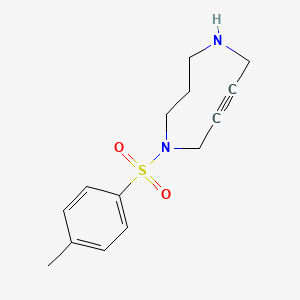
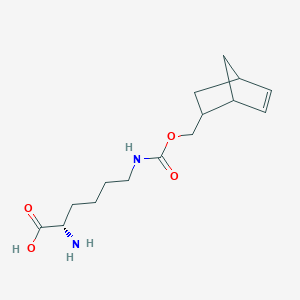
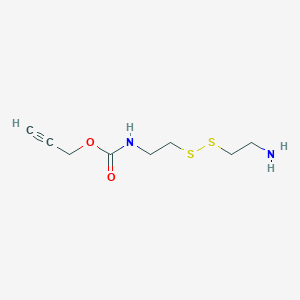
![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)
